molecular formula C55H32FN5 B14079213 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile CAS No. 1819362-10-1

2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile

Cat. No.: B14079213
CAS No.: 1819362-10-1
M. Wt: 781.9 g/mol
InChI Key: XDDKMOYYCNAGOF-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzonitrile core substituted with four carbazolyl groups and a fluorine atom, making it a subject of interest for researchers in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki coupling reaction, where carbazole derivatives are coupled with a fluorobenzonitrile precursor in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazolyl groups may yield carbazole-quinones, while reduction of the nitrile group would produce the corresponding amine .

Scientific Research Applications

2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile exerts its effects is primarily through its electronic properties. The carbazolyl groups act as electron donors, while the fluorobenzonitrile core serves as an electron acceptor. This donor-acceptor interaction facilitates various photophysical processes, making the compound useful in applications like photocatalysis and organic electronics .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-methylbenzonitrile
  • 2,3,5,6-Tetra(9H-carbazol-9-yl)-1,4-dicyanobenzene
  • 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-heptadecylbenzonitrile

Uniqueness

Compared to similar compounds, 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions .

Properties

CAS No.

1819362-10-1

Molecular Formula

C55H32FN5

Molecular Weight

781.9 g/mol

IUPAC Name

2,3,4,6-tetra(carbazol-9-yl)-5-fluorobenzonitrile

InChI

InChI=1S/C55H32FN5/c56-51-52(58-43-25-9-1-17-34(43)35-18-2-10-26-44(35)58)42(33-57)53(59-45-27-11-3-19-36(45)37-20-4-12-28-46(37)59)55(61-49-31-15-7-23-40(49)41-24-8-16-32-50(41)61)54(51)60-47-29-13-5-21-38(47)39-22-6-14-30-48(39)60/h1-32H

InChI Key

XDDKMOYYCNAGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)F)N1C2=CC=CC=C2C2=CC=CC=C21)C#N

Origin of Product

United States

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